2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
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Overview
Description
2-(Fluoromethyl)-5,7-diazaspiro[34]octane-6,8-dione is a spirocyclic compound characterized by its unique structure, which includes a fluoromethyl group and a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials . The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scalability and cost-effectiveness would likely apply, utilizing high-yield synthetic routes and optimizing reaction conditions to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The diazaspiro core provides structural stability and can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Lacks the fluoromethyl group but shares the diazaspiro core.
Spirocyclic Oxindoles: These compounds have a similar spirocyclic structure but differ in their functional groups and applications.
Difluoromethylated Compounds: These compounds contain difluoromethyl groups and exhibit different chemical and biological properties.
Uniqueness
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to the presence of both the fluoromethyl group and the diazaspiro core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c8-3-4-1-7(2-4)5(11)9-6(12)10-7/h4H,1-3H2,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQALOVOOGCNYDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(=O)NC(=O)N2)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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